molecular formula C12H17FN2 B1317555 (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine CAS No. 862270-48-2

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Cat. No.: B1317555
CAS No.: 862270-48-2
M. Wt: 208.27 g/mol
InChI Key: PEOPJIYWTHRKKU-SNVBAGLBSA-N
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Description

®-1-(1-(4-Fluorophenyl)ethyl)piperazine is a chiral compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-(4-Fluorophenyl)ethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperazine.

    Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with an appropriate reagent to form an intermediate, such as 4-fluorophenylacetaldehyde.

    Reductive Amination: The intermediate is then subjected to reductive amination with piperazine to form the desired product. This step often involves the use of reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for ®-1-(1-(4-Fluorophenyl)ethyl)piperazine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-(4-Fluorophenyl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The piperazine ring and the fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-1-(1-(4-Fluorophenyl)ethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(1-(4-Fluorophenyl)ethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-(4-Fluorophenyl)ethyl)piperazine: The enantiomer of the compound, which may have different biological activities.

    1-(4-Fluorophenyl)piperazine: A related compound lacking the ethyl group, which may exhibit different properties.

    1-(1-(4-Chlorophenyl)ethyl)piperazine: A similar compound with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

®-1-(1-(4-Fluorophenyl)ethyl)piperazine is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPJIYWTHRKKU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587802
Record name 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862270-48-2
Record name 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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